2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact withNuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often contributes to thebinding affinity and selectivity of the compound to its target .
Biochemical Pathways
Compounds with similar structures have been involved in theSuzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The trifluoromethyl group in organic compounds often contributes to thelipophilicity of the compound, which can influence its absorption and distribution .
Result of Action
Compounds with similar structures have been known to play an important role in the regulation ofcentral inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-(trifluoromethyl)benzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or copper are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with modified functional groups, while substitution can introduce new substituents on the phenyl ring .
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts additional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and specific interactions with biological targets .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHJIOFPKZJCGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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